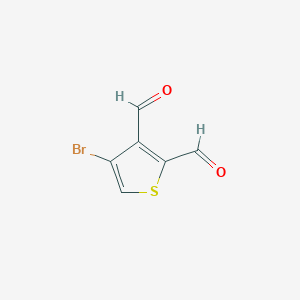
4-Bromo-2,3-thiophenedicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,3-thiophenedicarboxaldehyde is an organic compound with the molecular formula C6H3BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of two aldehyde groups and a bromine atom attached to the thiophene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 4-Bromo-2,3-thiophenedicarboxaldehyde typically involves a multi-step process. One common method starts with 2,3-thiophenedicarboxaldehyde as the raw material. The compound undergoes a bromination reaction using N-bromosuccinimide in the presence of benzoyl peroxide as a catalyst and carbon tetrachloride or trichloromethane as a solvent. This reaction yields 2,3-di(bromomethyl)thiophene, which is then subjected to a Sommelet reaction with hexamethylenetetramine in trichloromethane to produce this compound .
Analyse Des Réactions Chimiques
4-Bromo-2,3-thiophenedicarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced by a cyano group using copper(I) cyanide.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with extended conjugation
Applications De Recherche Scientifique
4-Bromo-2,3-thiophenedicarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of 4-Bromo-2,3-thiophenedicarboxaldehyde depends on its specific application. In chemical reactions, the aldehyde groups and the bromine atom play crucial roles in determining the compound’s reactivity. The aldehyde groups can undergo nucleophilic addition reactions, while the bromine atom can participate in electrophilic substitution reactions. In biological systems, the compound’s derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Bromo-2,3-thiophenedicarboxaldehyde can be compared with other thiophene derivatives, such as:
2,3-Thiophenedicarboxaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
4-Bromo-2,5-thiophenedicarboxaldehyde:
2-Thiophenecarboxaldehyde: Contains only one aldehyde group, leading to distinct chemical behavior and applications
Propriétés
Numéro CAS |
933-72-2 |
|---|---|
Formule moléculaire |
C6H3BrO2S |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
4-bromothiophene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C6H3BrO2S/c7-5-3-10-6(2-9)4(5)1-8/h1-3H |
Clé InChI |
UCGHJPAWVUCIDP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(S1)C=O)C=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


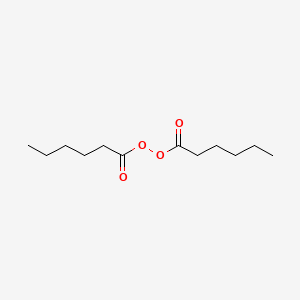

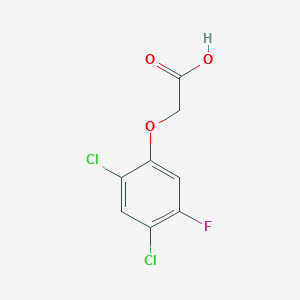
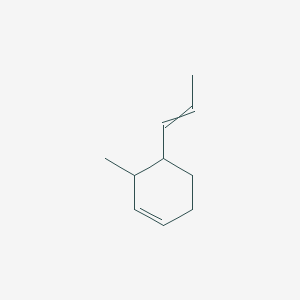
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
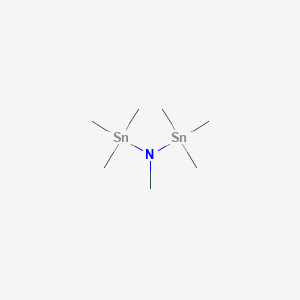

![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)
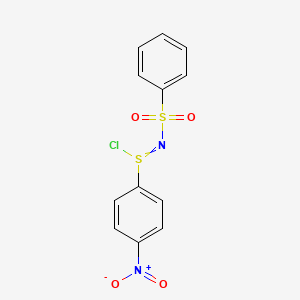
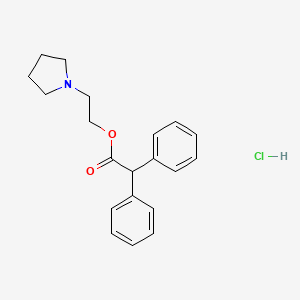
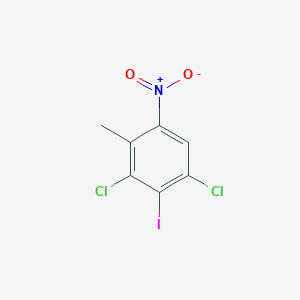
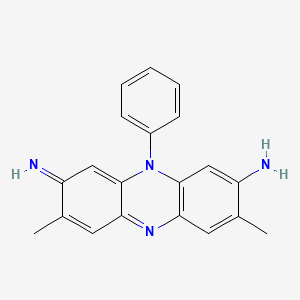
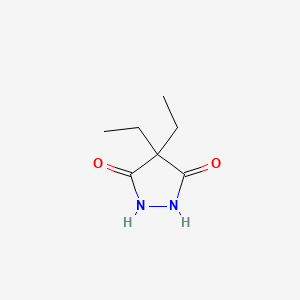
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
